molecular formula C20H21N3O3 B7702672 N,N-diethyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

N,N-diethyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B7702672
M. Wt: 351.4 g/mol
InChI Key: LOPRKPINAOGRRZ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as DMXB-A, is a compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the family of benzamides, which are known to have various biological activities.

Scientific Research Applications

N,N-diethyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In particular, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential in the treatment of autoimmune diseases.

Mechanism of Action

N,N-diethyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes such as learning and memory, inflammation, and neuroprotection. Activation of the α7 nAChR by this compound leads to the release of various neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models of Alzheimer's disease, this compound has been shown to reduce amyloid-β peptide deposition and improve cognitive function. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential in the treatment of autoimmune diseases. This compound has also been shown to have analgesic effects and may have potential in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its high selectivity for the α7 nAChR, which allows for the specific targeting of this receptor. Additionally, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for therapeutic applications. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N,N-diethyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on neurotransmitter release and signaling pathways. Finally, the development of more water-soluble analogs of this compound may improve its bioavailability and efficacy for therapeutic applications.

Synthesis Methods

The synthesis of N,N-diethyl-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with N,N-diethylethylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with benzoyl chloride to yield this compound. This method has been reported to yield this compound with high purity and yield.

properties

IUPAC Name

N,N-diethyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-4-23(5-2)20(24)17-9-7-6-8-16(17)19-21-18(22-26-19)14-10-12-15(25-3)13-11-14/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPRKPINAOGRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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